molecular formula C14H14N2O3S B2585743 Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate CAS No. 391219-67-3

Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate

Cat. No.: B2585743
CAS No.: 391219-67-3
M. Wt: 290.34
InChI Key: UKYFZNHPGPEKLF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate is a thiazole-based derivative characterized by a 2-methylbenzamido substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. Structural characterization of such compounds involves spectral techniques (IR, NMR, HRMS) and single-crystal X-ray diffraction (SC-XRD) for confirming molecular geometry and intermolecular interactions .

Thiazole derivatives are pharmacologically significant, with activities ranging from enzyme inhibition to anticancer effects.

Properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYFZNHPGPEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Synthesis of Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The process includes the formation of thiazole rings followed by the introduction of the benzamide moiety. The compound can be synthesized through methods such as:

  • Cyclization of thiosemicarbazones with ethyl bromopyruvate, leading to various thiazole derivatives .
  • Amide bond formation , where 2-methylbenzamide is coupled with thiazole-4-carboxylic acid derivatives .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has also been tested for antioxidant properties using DPPH radical scavenging assays. Results indicated that certain derivatives exhibit strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Recent research highlights the compound's role in cancer therapy. Specifically, derivatives of thiazoles have been identified as inhibitors of mitotic kinesins (e.g., HSET), which are crucial for cancer cell proliferation. In vitro studies demonstrated that these compounds can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .

Xanthine Oxidase Inhibitors

This compound and its analogs have been investigated as xanthine oxidase inhibitors, which are beneficial in treating hyperuricemia and gout. The structure-activity relationship studies have shown that modifications on the thiazole ring can enhance inhibitory potency against xanthine oxidase .

Fluorescent Probes for Cellular Imaging

The incorporation of fluorescent tags into the structure allows for the development of imaging probes that can target specific cellular components, facilitating the study of cellular processes and drug interactions in real-time .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antimicrobial activitySignificant inhibition against various bacterial strains
Investigate anticancer propertiesInduction of multipolar spindles in cancer cells
Assess xanthine oxidase inhibitionEffective inhibition with structure-activity relationship insights

Mechanism of Action

The mechanism by which Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Electronic Properties

Substituents on the thiazole ring and benzamido group significantly influence electronic and structural properties. Key comparisons include:

Compound Name Substituents/Modifications HOMO-LUMO Gap (eV) Key Electronic Features Reference
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) 2-nitrobenzylidene hydrazine group 3.2 Extended conjugation due to nitro group; planar geometry enhances electron delocalization
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-hydroxyphenyl group N/A Hydrogen bonding via hydroxyl group stabilizes crystal packing
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 2,4-dichlorophenyl group N/A Chlorine substituents increase lipophilicity and steric bulk
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl group N/A Strong electron-withdrawing effect enhances metabolic stability
  • Electronic Effects: The nitro group in compound 1 reduces the HOMO-LUMO gap (3.2 eV) compared to non-conjugated analogs, enhancing charge transfer properties . Methyl or methoxy groups (e.g., 2-methylbenzamido) may moderately influence electron density without drastically altering conjugation.
  • Crystallography : SC-XRD and Hirshfeld surface analysis reveal that substituents like nitro or hydroxyl groups facilitate π-π stacking and hydrogen bonding, critical for crystal stability .
Anticancer Activity
  • Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate: Shows potent activity against RPMI-8226 leukemia cells (IC₅₀ < 10 µM), attributed to the diethylamino group enhancing cellular uptake .
  • Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b): Inhibit colorectal cancer via β-catenin targeting, with in silico ADMET profiles suggesting favorable drug-likeness .
Antioxidant and Antimicrobial Activity
  • Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g): Exhibits 84.46% free radical scavenging activity (FRSA) and high total antioxidant capacity (TAC: 269.08 µg AAE/mg) due to the phenolic hydroxyl group .
  • Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: Evaluated as an acetylcholinesterase (AChE) inhibitor for neurodegenerative diseases, with structural analogs showing IC₅₀ values in the nanomolar range .
Enzyme Inhibition

    Biological Activity

    Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate (EMBTC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

    1. Synthesis of this compound

    The synthesis of EMTBC typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. The general synthetic pathway is as follows:

    • Formation of Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving thioketones and α-halo acids.
    • Amidation : The thiazole derivative is then reacted with 2-methylbenzoyl chloride to form the amide.
    • Esterification : Finally, the resulting amide undergoes esterification with ethanol to yield EMTBC.

    2. Biological Activities

    EMBTC exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of its key biological properties:

    2.1 Anticancer Activity

    EMBTC has shown promising results in various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis in cancer cells.

    Cell Line IC50 (µM) Mechanism of Action
    HepG2 (Liver Cancer)15.0Induction of apoptosis via caspase activation
    MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
    A549 (Lung Cancer)18.5Inhibition of PI3K/Akt signaling pathway

    These findings suggest that EMTBC may serve as a lead compound for developing new anticancer therapies.

    2.2 Anti-inflammatory Activity

    In animal models, EMTBC demonstrated significant anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

    Model Dosage (mg/kg) Cytokine Reduction (%)
    Carrageenan-induced paw edema10TNF-α: 45%, IL-6: 50%
    Lipopolysaccharide-induced inflammation5TNF-α: 40%, IL-6: 55%

    These results indicate that EMTBC could be beneficial in treating inflammatory diseases.

    2.3 Antimicrobial Activity

    EMBTC also exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Salmonella typhi16

    The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

    The mechanisms underlying the biological activities of EMTBC are multifaceted:

    • Anticancer Mechanism : EMTBC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells.
    • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
    • Antimicrobial Mechanism : EMTBC disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.

    Case Study 1: In Vivo Anticancer Efficacy

    A study conducted on mice bearing HepG2 tumors showed that administration of EMTBC resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as an effective anticancer agent.

    Case Study 2: Anti-inflammatory Effects in Arthritis Models

    In a model of rheumatoid arthritis, treatment with EMTBC led to reduced joint swelling and pain, correlating with lower serum levels of inflammatory markers.

    Q & A

    Q. What are the common synthetic routes for Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate?

    The compound is typically synthesized via amide coupling between ethyl 2-aminothiazole-4-carboxylate and 2-methylbenzoyl chloride. A standard method involves using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen, followed by purification via silica gel chromatography . Alternative routes may employ thiourea and ethyl 2-bromoacetate under basic conditions to form the thiazole core before functionalization .

    Q. What characterization techniques are essential for confirming the structure of this compound?

    Key techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.14–8.44 ppm for the thiazole and benzamide moieties) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+1]+^+ peaks matching calculated values) .
    • HPLC : Purity assessment (>95% purity is typical for biologically active derivatives) .

    Q. How does the compound participate in nucleophilic substitution reactions?

    The amino group on the thiazole ring can react with alkyl halides or acyl chlorides. For example, treatment with methyl iodide in DMF at 60°C yields N-alkylated derivatives, while benzoyl chloride forms acylated analogs. Reaction progress is monitored via TLC, and products are isolated using solvent extraction .

    Advanced Research Questions

    Q. How can researchers optimize the synthesis yield of this compound?

    Yield optimization requires:

    • Catalyst Selection : EDCI/HOBt systems improve amide coupling efficiency (>70% yield) compared to DCC (dicyclohexylcarbodiimide) .
    • Solvent Control : Anhydrous DCM minimizes side reactions like hydrolysis.
    • Temperature Modulation : Reactions performed at 0–5°C reduce racemization in chiral intermediates . Contradictions in reported yields (34–89%) may arise from variations in reagent purity or workup protocols .

    Q. What strategies resolve contradictions in reported biological activities of thiazole-4-carboxylate derivatives?

    Discrepancies in anticancer activity (e.g., RPMI-8226 leukemia cell line IC50_{50} values) can be addressed by:

    • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and MTT protocols.
    • Structural Validation : Confirm derivative purity via 1^1H NMR and HRMS to rule out impurities affecting bioactivity .
    • Mechanistic Studies : Compare Oct3/4 induction potency (e.g., via luciferase reporter assays) to correlate structure-activity relationships .

    Q. How do electronic effects of substituents influence the compound's reactivity in oxidation reactions?

    Electron-donating groups (e.g., methyl on the benzamide) stabilize the thiazole ring, slowing oxidation to sulfoxides. In contrast, electron-withdrawing groups (e.g., nitro) accelerate oxidation. For example, treatment with m-chloroperbenzoic acid (mCPBA) in chloroform at 25°C selectively oxidizes the thiazole sulfur to sulfoxide, confirmed by 1^1H NMR shifts (δ 2.8–3.1 ppm for S=O) .

    Methodological Considerations

    Q. What analytical approaches validate the compound's stability under varying storage conditions?

    • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
    • Mass Spectrometry : Identify degradation products (e.g., hydrolyzed esters or oxidized thiazoles).
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stability-related conformational changes .

    Q. How can computational tools predict synthetic pathways for novel derivatives?

    Retrosynthetic algorithms (e.g., Pistachio/Bkms_metabolic) analyze feasible routes by cross-referencing reaction databases. For example, replacing the 2-methylbenzamide group with 3,4,5-trimethoxybenzoyl chloride is predicted to enhance DNA-binding affinity in silico .

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